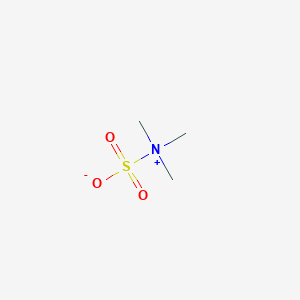
alpha-Methyltyrosine methyl ester
Overview
Description
Alpha-Methyltyrosine methyl ester is a derivative of the amino acid tyrosine. It is known for its role as an inhibitor of the enzyme tyrosine hydroxylase, which is crucial in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine . This compound has been studied for its potential therapeutic applications, particularly in the treatment of conditions related to catecholamine excess.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methyltyrosine methyl ester can be synthesized through the esterification of alpha-Methyltyrosine. One common method involves the reaction of alpha-Methyltyrosine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of TMSCl and methanol is common due to the efficiency and scalability of this method. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyltyrosine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield alpha-Methyltyrosine and methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Alpha-Methyltyrosine and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Methyltyrosine methyl ester has several scientific research applications:
Mechanism of Action
Alpha-Methyltyrosine methyl ester exerts its effects by inhibiting the enzyme tyrosine hydroxylase . This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in the biosynthesis of catecholamines . By inhibiting this enzyme, this compound reduces the production of catecholamines, leading to decreased levels of dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
Alpha-Methyltyrosine methyl ester is unique due to its specific inhibition of tyrosine hydroxylase. Similar compounds include:
Alpha-Methyltyrosine: The parent compound, which also inhibits tyrosine hydroxylase.
Alpha-Methylphenylalanine: Another inhibitor of tyrosine hydroxylase, but with different structural features.
Alpha-Methyl-3-iodotyrosine: A potent inhibitor of tyrosine hydroxylase with an iodine substituent.
These compounds share the common feature of inhibiting tyrosine hydroxylase but differ in their structural properties and specific applications.
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJJUDJUEGRXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963325 | |
| Record name | Methyl alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4502-13-0 | |
| Record name | Tyrosine, α-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4502-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyltyrosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACEMETIROSINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73778YX9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)

![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)
![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)

![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)




![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
